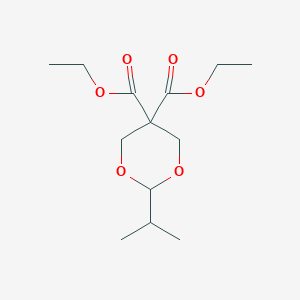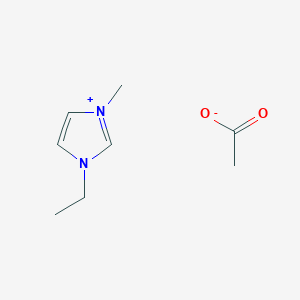
4-Methoxythiobenzamide
Übersicht
Beschreibung
4-Methoxythiobenzamide is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and analysis of 4-Methoxythiobenzamide. For instance, the synthesis of 4-amino-2-methoxy-5-ethylthio benzoic acid as an intermediate in the production of antipsychotic medication is detailed, which shares some structural similarities with 4-Methoxythiobenzamide .
Synthesis Analysis
The synthesis of related compounds involves several steps, including methylation, thiocyanation, hydrolysis, and ethylation reactions. The total yield of this synthesis route for 4-amino-2-methoxy-5-ethylthio benzoic acid was reported to be 65%, indicating a relatively efficient process . Additionally, the synthesis of 4-methoxytryptophan through a regiospecific Larock heteroannulation is another example of a method that could potentially be adapted for the synthesis of 4-Methoxythiobenzamide .
Molecular Structure Analysis
The molecular structure of 4-Methoxythiobenzamide can be inferred from the related compounds discussed in the papers. For example, the structure of 4-amino-2-methoxy-5-ethylthio benzoic acid was confirmed using IR, HNMR, and MS techniques . These analytical methods are crucial for determining the structure of organic compounds and could be applied to 4-Methoxythiobenzamide as well.
Chemical Reactions Analysis
The papers describe various chemical reactions that are used to synthesize heterocyclic compounds. For instance, cyclocondensation reactions with bifunctional heteronucleophiles are used to create heterocycles with aldehyde functionality . Similarly, the Larock heteroannulation is a key step in the synthesis of 4-methoxytryptophan . These reactions could be relevant when considering the chemical reactions that 4-Methoxythiobenzamide might undergo or be synthesized from.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-Methoxythiobenzamide are not directly discussed, the properties of similar compounds can provide some insight. The papers suggest that the related compounds are solid at room temperature and can be characterized using spectroscopic techniques . The solubility, melting point, and other physical properties would need to be determined experimentally for 4-Methoxythiobenzamide.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Effects
4-Methoxythiobenzamide demonstrates significant anti-inflammatory properties. A study using 4-methoxy-5-hydroxycanthin-6-one, a related compound, showed notable inhibition of nitric oxide production and TNF-α release in macrophage cells, suggesting potential for treating inflammatory diseases, including chronic arthritis (Fan et al., 2013).
Photodegradation Studies
Research involving the photodegradation of moclobemide, a psychiatric medication, identified 4-chlorobenzamide (a close relative of 4-methoxythiobenzamide) as a major degradation product. This study highlighted the importance of understanding the degradation pathways of pharmaceuticals (Skibiński & Komsta, 2012).
Hepatotoxicity Research
A study on the hepatotoxicity of various compounds found that p-methoxythiobenzamide was more toxic than thiobenzamide. This research offers insights into the potential risks associated with the exposure to certain thiobenzamides, including 4-methoxythiobenzamide (Mizutani & Suzuki, 1996).
Immunomodulatory Effects
Investigating the immune modulation by pesticides, a study found that exposure to certain chemicals, including methoxychlor (similar to 4-methoxythiobenzamide), can affect the allergic potential of other chemical allergens. This research contributes to understanding how various chemicals can influence immune responses (Fukuyama et al., 2010).
Colitis Treatment
4-Methoxy-5-hydroxycanthin-6-one has shown effectiveness in treating ulcerative colitis, a chronic inflammatory bowel disease. The study demonstrated that this compound could significantly reduce colitis severity, suggesting potential therapeutic applications for 4-methoxythiobenzamide in similar conditions (Liu et al., 2009).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s worth noting that thiobenzamides, a class of compounds to which 4-methoxythiobenzamide belongs, are known to be potent hepatotoxins .
Biochemical Pathways
Given its hepatotoxic nature, it can be inferred that it may interfere with normal liver function and metabolism .
Pharmacokinetics
It is known that the compound is a solid at room temperature, with a melting point of 145-149 °c . This could potentially impact its bioavailability and pharmacokinetics.
Result of Action
As a hepatotoxin, it is likely to cause damage to liver cells and disrupt normal liver function .
Eigenschaften
IUPAC Name |
4-methoxybenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-10-7-4-2-6(3-5-7)8(9)11/h2-5H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWVTPKUHJOVTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178296 | |
| Record name | Benzenecarbothioamide, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxythiobenzamide | |
CAS RN |
2362-64-3 | |
| Record name | 4-Methoxybenzenecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2362-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenecarbothioamide, 4-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenecarbothioamide, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What was the main finding of the research paper regarding the reaction of 4-Methoxythiobenzamide with a brominated benzolactone/lactam?
A: The research paper [] investigated the reaction of a specific brominated benzolactone/lactam compound with 4-Methoxythiobenzamide and thiourea. Instead of the expected Eschenmoser coupling reaction, the researchers observed an unexpected ring transformation in the case of 4-Methoxythiobenzamide and dimerization with thiourea. This highlights the potential for 4-Methoxythiobenzamide to participate in diverse and unexpected reactions depending on the specific substrate and reaction conditions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine](/img/structure/B133925.png)





